molecular formula C9H13N3O2 B1635297 2-[(3-Methoxyphenyl)amino]acetohydrazide CAS No. 790272-10-5

2-[(3-Methoxyphenyl)amino]acetohydrazide

Cat. No.: B1635297
CAS No.: 790272-10-5
M. Wt: 195.22 g/mol
InChI Key: OSZINLRWLKBKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[(3-Methoxyphenyl)amino]acetohydrazide typically involves the reaction of 3-methoxyaniline with acetohydrazide. One common method includes the following steps :

    Reaction with Methoxycarbonyl Chloride: 3-methoxyaniline is reacted with methoxycarbonyl chloride to form an intermediate.

    Addition of Acetoacetic Ester: The intermediate is then reacted with acetoacetic ester in the presence of concentrated sulfuric acid.

    Hydrazine Hydrate Reaction: The resulting product is treated with hydrazine hydrate to yield this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

2-[(3-Methoxyphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include methanol as a solvent and microwave pulses to accelerate the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form Schiff bases with aldehydes and ketones, which can then interact with biological molecules to exert various effects . The exact pathways involved depend on the specific application and the derivatives used.

Properties

IUPAC Name

2-(3-methoxyanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-4-2-3-7(5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZINLRWLKBKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291692
Record name N-(3-Methoxyphenyl)glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790272-10-5
Record name N-(3-Methoxyphenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790272-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxyphenyl)glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(3-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(3-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(3-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(3-Methoxyphenyl)amino]acetohydrazide
Reactant of Route 6
2-[(3-Methoxyphenyl)amino]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.